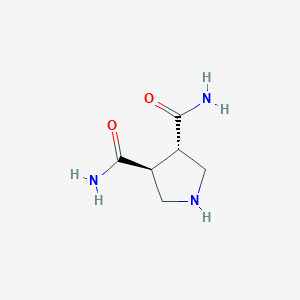![molecular formula C21H22N4O2S B2518107 3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1396868-83-9](/img/structure/B2518107.png)
3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one" is a synthetic molecule that appears to be related to various pyrazolo[1,5-a]pyridine derivatives, which have been studied for their potential biological activities, including antiviral, antitumor, and receptor binding properties. These derivatives are of interest due to their interaction with different biological targets and their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step procedures starting from pyrazolo[1,5-a]pyridine-3-carbaldehyde and various amines or aldehydes through reactions such as reductive amination, amide hydrolysis, and N-alkylation . The structures of the synthesized compounds are usually confirmed using techniques like ^1H NMR and ESI MS. For example, the synthesis of 3-(4-benzylpiperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine and related compounds has been reported, indicating the versatility of the synthetic routes for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be complex, with potential for tautomerism and different substituents affecting the overall conformation and stability of the molecule . For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives has been determined by X-ray crystallography, revealing insights into the tautomeric forms and conformational preferences of these molecules .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and other reagents to form a wide range of compounds with different substituents and properties . The reactivity of these compounds can lead to the formation of complex mixtures, and their purification often requires careful chromatographic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives, such as solubility, stability, and tautomerism, can be influenced by the nature of the substituents and the molecular structure . These properties are crucial for the biological activity and potential therapeutic applications of these compounds. For example, some derivatives exhibit high activity against coxsackievirus B3 and moderate activity against enterovirus 71 without apparent cytotoxic effects .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound is involved in the synthesis of various heterocyclic derivatives. It's been used in the formation of N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, azopyrazolo[1,5-a]pyrimidine, pyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidines, and pyridine derivatives. These derivatives are obtained through intramolecular cyclization involving compounds like 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine, and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds (Ho & Suen, 2013).
Receptor Binding and Antitumor Activity
The compound has shown potential in receptor binding assays. Specifically, derivatives like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have been synthesized and evaluated for their binding affinity to dopamine receptors, suggesting potential applications in neurological studies or drug development (Guca, 2014). Moreover, certain derivatives have shown significant cytotoxicity against tumor cell lines, indicating their potential utility in cancer research or therapy (Naito et al., 2005).
Antiviral Activity
Derivatives of the compound have been investigated for their antiviral properties. For instance, compounds synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have shown cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting their potential in antiviral drug development (Attaby et al., 2006).
Enzyme Inhibition and Antibacterial Activity
The compound's derivatives have been involved in the study of enzyme inhibition and antibacterial activities. Particularly, derivatives like 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine have shown significant antibacterial efficacy and inhibitory activity against specific bacterial enzymes, presenting possibilities for the development of new antibacterial agents or treatments (Mekky & Sanad, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-8,10,16H,9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXHEKOQHUWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

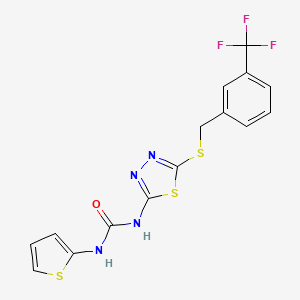
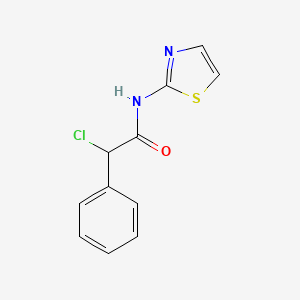
![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

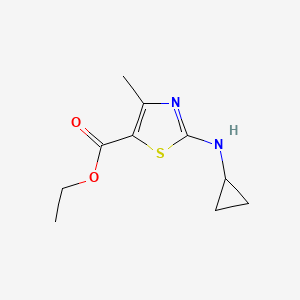

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)
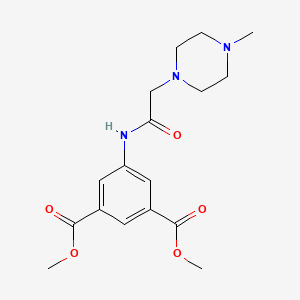
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)
